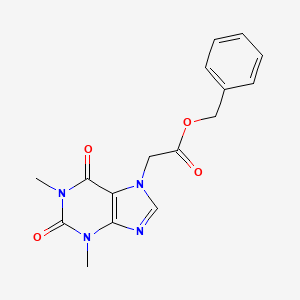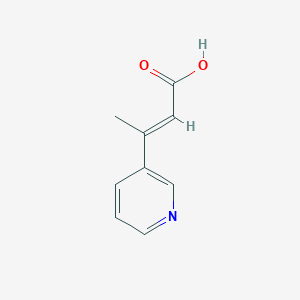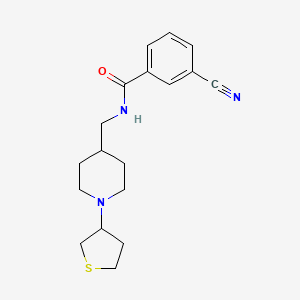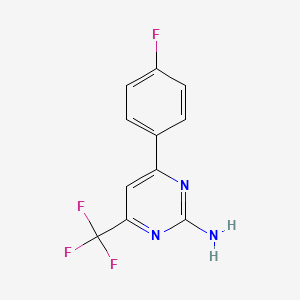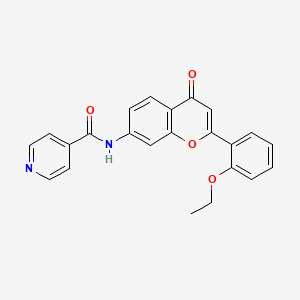
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide” is a complex organic compound. It contains an ethoxyphenyl group, a chromen-7-yl group, and an isonicotinamide group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The chromene and isonicotinamide groups would likely contribute significantly to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of atoms .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Triorganotin Complexes
Organotin (IV) compounds, including triorganotin complexes, have structural diversity and find applications in catalysis, organic synthesis, and more . The synthesis and characterization of the tri-butylstannyl, trimethylstannyl, and triethylstannyl complexes of our compound were successfully achieved. Spectroscopic data confirmed their formation, and single-crystal X-ray diffraction revealed a 5-coordinated distorted trigonal bipyramidal geometry. These complexes hold promise for further investigations in catalytic reactions and materials science.
DNA Binding and Anticancer Potential
The interaction of our compound with DNA was explored, revealing an intercalative binding mode. UV-Visible spectroscopy and viscometry confirmed this interaction. Organotin (IV) compounds have shown potential as anticancer agents, inducing apoptosis and inhibiting tumor growth . Their mechanism of action involves mitochondrial dysfunction and increased reactive oxygen species (ROS). Further studies could explore their specific effects on cancer cell lines.
Drug-Likeness and Pharmacological Applications
In silico analysis using SwissADME webserver indicated that our compound adheres to drug-likeness rules . This suggests its suitability for pharmacological applications. While specific targets remain to be explored, organotin (IV) compounds have been investigated for antileishmanial, antitumor, antituberculosis, and anti-inflammatory activities . Their potential in drug development warrants further investigation.
Synthesis and Derivatives
Our compound can serve as a starting point for synthesizing novel derivatives. Researchers have synthesized amides from related benzoic acids and amine derivatives, yielding compounds with potential antioxidant and antibacterial activities . Investigating additional derivatives could expand its applications.
Diabetes and Quinoline Schiff Base Derivatives
Quinoline Schiff base derivatives, structurally related to our compound, have been evaluated for diabetic-II activity. Some derivatives exhibited promising results, making them interesting candidates for further study . Investigating the effects of our compound on diabetes-related pathways could be worthwhile.
Other Potential Applications
While not yet extensively explored, consider investigating the compound’s effects on other biological processes, such as enzyme inhibition, cellular signaling pathways, or metal chelation. Additionally, its potential as a ligand in coordination chemistry or its use in materials science (e.g., coatings) could be explored.
Synthesis, physicochemical characterization, DNA binding, and in silico studies of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and its triorganotin complexes Synthesis, characterization, antioxidant, and antibacterial activities of novel amides Recent investigations into synthesis and pharmacological activities of quinoline Schiff base derivatives
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-20-6-4-3-5-18(20)22-14-19(26)17-8-7-16(13-21(17)29-22)25-23(27)15-9-11-24-12-10-15/h3-14H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDOXRRZTRGPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(naphthalen-2-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2770187.png)
![Methyl 4-[(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2770188.png)
![7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2770189.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2770190.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2770192.png)

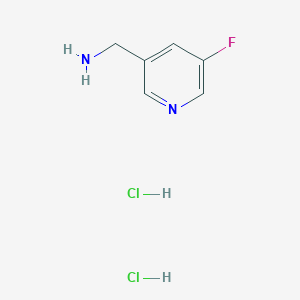
![N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2770200.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)
